3-ethyl-2-methylaniline
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Overview
Description
3-Ethyl-2-methylaniline is an organic compound with the molecular formula C9H13N. It is a derivative of aniline, where the amino group is substituted with ethyl and methyl groups at the 3 and 2 positions, respectively. This compound is used in various chemical syntheses and has applications in different fields due to its unique chemical properties.
Mechanism of Action
Target of Action
3-Ethyl-2-methylaniline, also known as Benzenamine, 3-ethyl-2-methyl-, is a chemical compound with the molecular formula C9H13N
Mode of Action
It’s known that anilines, in general, can undergo various reactions such as methylation In the case of this compound, it might interact with its targets through similar mechanisms, leading to changes at the molecular level
Biochemical Pathways
Anilines are known to be involved in various chemical reactions, including nucleophilic substitution and reduction . It’s plausible that this compound could affect similar pathways, leading to downstream effects.
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethyl-2-methylaniline can be synthesized through several methods. One common approach involves the nitration of ethylbenzene to form 3-ethyl-2-nitrotoluene, followed by reduction to yield this compound . Another method includes the direct alkylation of aniline with ethyl and methyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of nitro compounds. This process is efficient and can be scaled up for large-scale production . The use of palladium or platinum catalysts is common in these hydrogenation reactions .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, and sulfonated products.
Scientific Research Applications
3-Ethyl-2-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: Similar in structure but lacks the ethyl group.
N-Ethylaniline: Similar but lacks the methyl group.
3-Ethylaniline: Similar but lacks the methyl group at the 2 position.
Uniqueness
3-Ethyl-2-methylaniline is unique due to the presence of both ethyl and methyl groups, which influence its reactivity and chemical properties. This dual substitution provides distinct steric and electronic effects, making it valuable in specific synthetic applications .
Properties
CAS No. |
857245-39-7 |
---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.2 |
Purity |
95 |
Origin of Product |
United States |
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